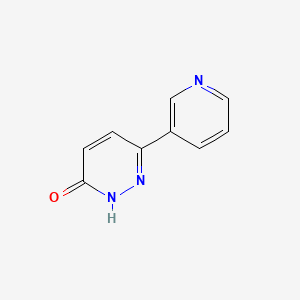

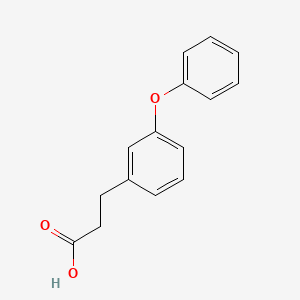

3-(3-Phenoxyphenyl)propionic acid

Vue d'ensemble

Description

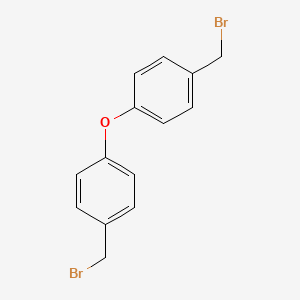

3-(3-Phenoxyphenyl)propionic acid is a chemical compound used in scientific research. It is an intermediate in the preparation of various synthetic organic products .

Synthesis Analysis

The synthesis of 3-(3-Phenoxyphenyl)propionic acid derivatives has been studied . For instance, 2-cyanoprop-2-yl 3-phenoxybenzoate was synthesized via the reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin in anhydrous Et2O in the presence of Et3N as an HCl acceptor .Molecular Structure Analysis

The molecular formula of 3-(3-Phenoxyphenyl)propionic acid is C9H10O3 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

3-(3-Phenoxyphenyl)propionic acid undergoes various chemical reactions. For example, aromatic nitriles reacted with alcohols and HCl under Pinner conditions to form imidate hydrochlorides .Physical And Chemical Properties Analysis

3-(3-Phenoxyphenyl)propionic acid is a viscous oil with a boiling point of 168-171°C at 0.11 pressure. It has a pKa value of 7.3 .Applications De Recherche Scientifique

1. Application in Osteoblastic Cell Senescence and Bone Accretion

- Summary of Application: 3-(3-Hydroxyphenyl) Propionic Acid (PPA) has been found to suppress osteoblastic cell senescence, which promotes bone accretion in mice . This compound is a metabolite derived from polyphenolic compounds found in fruits and vegetables .

- Methods of Application: PPA was administered to 1-month-old female C57BL6/J mice for 30 days at four different doses (0.1, 0.5, 1, and 5 mg/kg/day; daily i.p.) .

- Results or Outcomes: The study found that PPA treatment resulted in significantly higher bone volume and trabecular thickness, increased osteoblastic cell number, but decreased osteoclastic cell number in PPA treated groups compared to controls . PPA treatment also reduced senescence signaling as evaluated by senescence-associated β-galactosidase activity, PPARγ, p53, and p21 expression in bone .

2. Application in Pharmacological Activity

- Summary of Application: 3-Phenoxybenzoic acid derivatives, particularly 2-cyanoprop-2-yl 3-phenoxybenzoate, were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .

- Methods of Application: The 2-cyanoprop-2-yl 3-phenoxybenzoate was synthesized via reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin in anhydrous Et 2 O in the presence of Et 3 N as an HCl acceptor .

- Results or Outcomes: The study found that several compounds, in particular 2-cyanoprop-2-yl 3-phenoxybenzoate, were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .

3. Application in Non-Steroidal Anti-Inflammatory and Analgesic Drugs

- Summary of Application: Derivatives of 2-(3-Phenoxyphenyl)propionic acid are widely used as non-steroidal anti-inflammatory and analgesic drugs .

- Methods of Application: Four new derivatives of 2-(3-Phenoxyphenyl)propionic acid were synthesized .

- Results or Outcomes: The study did not provide specific results or outcomes for these new derivatives .

4. Application in Coenzyme B12 Synthesis

- Summary of Application: 3-Phenoxybenzoic acid derivatives are used in the synthesis of coenzyme B12 .

- Methods of Application: The study did not provide specific methods of application or experimental procedures .

- Results or Outcomes: The study did not provide specific results or outcomes for this application .

5. Application in the Synthesis of Grass Herbicides

- Summary of Application: Phenoxy-phenoxypropionic acid derivatives, which include “3-(3-Phenoxyphenyl)propionic acid”, were found to be a new class of grass herbicides . The selective activity of these compounds against monocotyledonous species is a surprising fact, as this group of substances may be regarded as a mere phenoxy homologous series of the predominantly broad-leaf herbicidal phenoxy fatty acids .

- Methods of Application: The study did not provide specific methods of application or experimental procedures .

- Results or Outcomes: The study did not provide specific results or outcomes for this application .

6. Application in the Pharmaceutical Industry

- Summary of Application: Propanoic acid, which includes “3-(3-Phenoxyphenyl)propionic acid”, serves as an important building block in the production of several drugs and medications . Its antibacterial properties make it a valuable addition to topical ointments and creams for skin infections .

- Methods of Application: The study did not provide specific methods of application or experimental procedures .

- Results or Outcomes: The study did not provide specific results or outcomes for this application .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(3-phenoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-15(17)10-9-12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCICYOINVFAOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

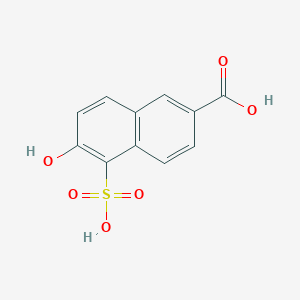

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Phenoxyphenyl)propionic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)

![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)